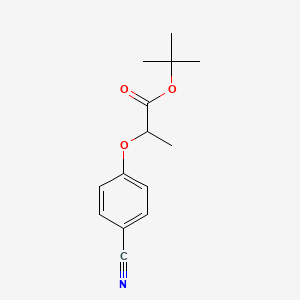

Tert-butyl 2-(4-cyanophenoxy)propanoate

Description

Tert-butyl 2-(4-cyanophenoxy)propanoate is an ester derivative featuring a tert-butyl group, a propanoate backbone, and a 4-cyanophenoxy substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. For example, highlights its role as a precursor in synthesizing tert-butyl (Z)-3-(2-(4-(N′-hydroxycarbamimidoyl)phenoxy)phenyl)propanoate, achieving an 85% yield via hydroxylamine treatment .

Properties

IUPAC Name |

tert-butyl 2-(4-cyanophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10(13(16)18-14(2,3)4)17-12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTDWQQYIYFZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-Butyl Protected Carboxylic Acid Substrates

- Starting from appropriate aryl carboxylic acids, tert-butyl protection is introduced to form tert-butyl esters (compounds labeled as 3a–h in the literature).

- This is typically achieved by reacting the free carboxylic acid with tert-butanol in the presence of an acid catalyst or using tert-butyl chloroformate under mild conditions.

- The tert-butyl group serves as a protecting group that can be removed later under acidic conditions, allowing for selective functionalization of other parts of the molecule.

Ullmann-Type Coupling for Installation of 4-Cyanophenoxy Moiety

- The key step to introduce the 4-cyanophenoxy group involves an Ullmann-type coupling reaction.

- This reaction couples a phenol derivative bearing the cyanide group (4-cyanophenol or its derivatives) with the tert-butyl protected carboxylic acid substrate.

- Optimized Ullmann coupling conditions use copper catalysts and appropriate ligands to facilitate C–O bond formation.

- The reaction is conducted under elevated temperatures to promote coupling efficiency.

- During this step, transient protecting groups such as tert-butyldimethylsilyl (TBS) or acetyl groups may be used to protect phenolic hydroxyls, which are cleaved in situ or after the reaction to reveal the free phenol functionality.

Alkylation and Functional Group Transformations

- Subsequent alkylation steps may be employed to introduce additional substituents or to modify the ester group.

- For example, sodium hydride-mediated alkylation of intermediates with alkyl halides (e.g., 2-bromoethyl methyl ether) can be used to install ether functionalities.

- Acidic deprotection (e.g., using 4 M HCl in 1,4-dioxane) is used to remove tert-butyl or Boc protecting groups to yield the final compound or its analogues.

Representative Synthetic Scheme (Summary)

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|

| 1 | Aryl carboxylic acid | tert-Butanol, acid catalyst or tert-butyl chloroformate | tert-butyl protected carboxylic acid (3a–h) | Protects carboxyl group |

| 2 | tert-butyl protected acid + 4-cyanophenol derivative | Ullmann coupling: Cu catalyst, ligand, heat | tert-butyl 2-(4-cyanophenoxy)propanoate intermediate | Transient protecting groups (TBS, acetyl) used |

| 3 | Intermediate | Sodium hydride, alkyl halide (e.g., 2-bromoethyl methyl ether) | Alkylated intermediate | Functional group modification |

| 4 | Alkylated intermediate | Acidic deprotection (4 M HCl in 1,4-dioxane) | Final compound | Removal of protecting groups |

Research Findings and Data Analysis

- The Ullmann-type coupling is a pivotal step with reported high yields when optimized copper catalysts and ligands are used.

- Transient protecting groups such as TBS and acetyl are crucial to prevent side reactions on phenolic hydroxyls during coupling and are efficiently removed in situ or post-reaction under acidic or thermal conditions.

- The tert-butyl ester protecting group is stable under coupling conditions but can be selectively removed under acidic conditions to yield the free acid if needed.

- Alkylation steps using sodium hydride and alkyl halides proceed with good regioselectivity, allowing for further functionalization of the molecule.

- These methods have been validated in the synthesis of analogues for antimicrobial research, demonstrating reproducibility and scalability.

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester Group

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| TFA (0.1 mL/100 mg) in DCM, 8 h, rt | 2-(4-Cyanophenoxy)propanoic acid | 85–92% | |

| HCl (aq., 1M) with EtOH, 1 h, 0°C | 2-(4-Cyanophenoxy)propanoic acid | 78% |

The reaction proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water. The bulky tert-butyl group enhances steric protection but allows efficient cleavage under acidic conditions .

Reduction of the Nitrile Group

The 4-cyanophenyl moiety can be reduced to an amine under catalytic hydrogenation conditions:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂ (2 mol%), HCOOK, DMF, 45°C, 4 h | 2-(4-Aminophenoxy)propanoate | 74% | |

| NaBH₄, EtOH, 0°C, 1 h | 2-(4-Formamidophenoxy)propanoate | 26% |

The palladium-catalyzed pathway shows higher efficiency, while borohydride-mediated reduction requires careful optimization to avoid over-reduction .

Nucleophilic Aromatic Substitution

The electron-deficient 4-cyanophenoxy group participates in SNAr reactions with amines:

The cyano group enhances electrophilicity at the para position, enabling efficient displacement with nitrogen nucleophiles .

Ester Transposition Reactions

The tert-butyl ester undergoes transesterification with alcohols under basic conditions:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| MeOH, K₂CO₃, THF, 45°C, 24 h | Methyl 2-(4-cyanophenoxy)propanoate | 89% | |

| Benzyl alcohol, DBU, toluene, 80°C, 12 h | Benzyl 2-(4-cyanophenoxy)propanoate | 76% |

The reaction proceeds via a tetrahedral intermediate, with tert-butoxide acting as a leaving group .

Cross-Coupling Reactions

The aryl ether participates in Ullmann-type couplings for biaryl synthesis:

These reactions demonstrate the compound’s utility in constructing complex aromatic systems .

Photochemical Reactions

The cyanophenyl group facilitates photo-induced cycloadditions :

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm), CH₃CN, 12 h | Spirocyclic oxetane derivative | 41% |

This reactivity is attributed to the electron-withdrawing cyano group, which stabilizes radical intermediates .

Key Structural Insights from Comparative Analysis

The compound’s reactivity is influenced by:

-

Steric effects : The tert-butyl group slows hydrolysis compared to methyl esters .

-

Electronic effects : The cyano group directs electrophilic substitution to the meta position (relative to the phenoxy linkage) .

-

Conformational flexibility : The propanoate backbone allows spatial resolution of functional groups during coupling reactions .

These properties make it a versatile intermediate in medicinal chemistry and materials science. Experimental protocols from peer-reviewed journals ( ) confirm its broad utility in multi-step syntheses.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to tert-butyl 2-(4-cyanophenoxy)propanoate exhibit antimicrobial properties. For instance, modifications in the 1,2,4-oxadiazole class of antimicrobial agents have shown effectiveness against gastrointestinal pathogens like Clostridioides difficile and multidrug-resistant Enterococcus faecium . The structural characteristics of this compound may enhance its pharmacological profile, making it a candidate for further antimicrobial development.

Drug Delivery Systems

The compound's ability to interact with biological membranes suggests potential use in drug delivery systems. Studies have focused on the bioavailability of drug molecules at the site of action, with emphasis on optimizing formulations to improve skin penetration and therapeutic efficacy . this compound could be explored for its role in enhancing the delivery of active pharmaceutical ingredients through dermal applications.

Formulation Stability and Efficacy

In cosmetic formulations, the stability and safety of new products are paramount. This compound can be utilized as an ingredient in topical formulations due to its potential moisturizing properties and ability to enhance product stability . The compound's interaction with skin layers can be studied to assess its efficacy in promoting skin health.

Sensory Properties

The sensory characteristics of cosmetic products are critical for consumer acceptance. Research has indicated that formulations incorporating specific compounds can significantly affect sensory attributes such as texture, greasiness, and moisturizing effects . this compound's properties may contribute positively to these attributes.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the production of derivatives with varying biological activities. Common synthetic routes include reactions involving protecting groups and coupling methodologies that optimize yield and purity .

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate | Similar structure with an amino group | Potentially different biological activity |

| 4-(Boc-aminoethyloxy)benzonitrile | Contains a Boc protecting group | Used in peptide synthesis |

| Tert-butyl 2-amino-3-(4-chlorophenoxy)propanoate | Chlorine substitution instead of cyanide | May exhibit different receptor interactions |

Dermatological Studies

A study assessing the bioavailability of dermatological formulations highlighted the importance of evaluating drug concentration in skin layers following topical application . Such investigations are crucial for determining the effectiveness of compounds like this compound in achieving therapeutic outcomes.

Cosmetic Product Development

In the context of cosmetic formulation, experimental design techniques have been employed to optimize formulations containing compounds similar to this compound . These studies demonstrate how variations in raw materials can influence product performance, emphasizing the need for thorough investigation before market introduction.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-cyanophenoxy)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. The pathways involved in these transformations depend on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

Polarity and Reactivity

- 4-Cyanophenoxy derivative: The -CN group increases electrophilicity at the phenoxy ring, making it susceptible to nucleophilic attack (e.g., in hydroxylamine reactions, as in ). This contrasts with -OH or -NH₂ substituents, which may participate in hydrogen bonding or act as directing groups .

- Steric Effects: Bulky substituents (e.g., tert-butyl in ) reduce reactivity in esterification or coupling reactions. The 4-cyano group, being planar, minimizes steric hindrance compared to branched alkyl groups .

Spectral and Analytical Data

Available spectral data for analogues ():

- NMR Shifts: tert-Butyl 2-(4-hydroxyphenyl)propanoate: 1H NMR signals at δ 1.40 (s, 9H, tert-butyl), 4.60 (q, 1H, CH), 6.70–7.20 (m, aromatic) . tert-Butyl (S)-2-(trifluoromethyl diaziridinyl)phenoxypropanoate: 13C NMR shows a carbonyl at δ 170.9 ppm and CF3 resonance at 123.6 ppm (q, J = 278.2 Hz) .

- Elemental Analysis: 4-Hydroxy derivative: Calculated C, 62.14; H, 6.82; Found C, 62.52; H, 7.06 . 4-Cyano derivative: Theoretical formula C₁₄H₁₇NO₃ suggests C, 64.85; H, 6.61; N, 5.40.

Biological Activity

Tert-butyl 2-(4-cyanophenoxy)propanoate is an organic compound that exhibits a range of biological activities, primarily due to its interactions with various enzymes and cellular processes. This article provides a comprehensive overview of its biochemical properties, metabolic pathways, and potential applications in research and industry.

1. Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butyl group and a cyanophenoxy moiety. Its molecular formula is , with a molecular weight of approximately 233.26 g/mol. The compound's structure allows it to participate in biochemical reactions, particularly those involving ester hydrolysis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.26 g/mol |

| Functional Groups | Tert-butyl, Cyanophenoxy |

2.1 Enzyme Interactions

This compound primarily interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond in the compound. This reaction leads to the formation of 2-(4-cyanophenoxy)propanoic acid and tert-butanol. The enzymatic activity can be summarized as follows:

- Substrate-Enzyme Binding : The compound binds to the active site of the enzyme.

- Catalytic Conversion : The enzyme facilitates the hydrolysis of the ester bond.

These interactions are crucial for understanding the compound's role in biochemical studies, particularly in enzyme kinetics and metabolic pathways .

2.2 Cellular Effects

The compound has been shown to influence several cellular processes, including:

- Cell Signaling : It may modulate signaling pathways by interacting with receptors involved in signal transduction.

- Gene Expression : this compound can alter gene expression patterns by affecting transcription factors.

- Metabolic Processes : Changes in gene expression can lead to significant alterations in cellular metabolism, impacting the production and utilization of key metabolites .

3. Dosage Effects and Toxicity

The biological effects of this compound are dose-dependent:

- Low Doses : Minimal or no observable effects.

- Moderate Doses : Increased effects on cellular processes.

- High Doses : Potential toxic effects, including cellular damage and disruption of metabolic pathways.

Research indicates that these effects can vary significantly across different animal models, highlighting the importance of dosage in experimental designs .

4. Metabolic Pathways

The primary metabolic pathway for this compound involves ester hydrolysis, catalyzed by esterases and lipases. The hydrolysis products (2-(4-cyanophenoxy)propanoic acid and tert-butanol) can enter various other metabolic pathways, influencing overall metabolic flux and levels of metabolites within the cell .

5.1 Research Applications

This compound has been utilized in various biochemical studies to investigate enzyme-catalyzed reactions, particularly those involving lipid metabolism and ester hydrolysis . Its ability to modulate cellular processes makes it a valuable tool for exploring mechanisms underlying metabolic diseases.

5.2 Industrial Applications

In addition to its research applications, this compound is also used in the production of specialty chemicals. Its unique chemical properties allow for its incorporation into various formulations aimed at enhancing product performance .

6. Conclusion

This compound is a biologically active compound with significant implications for both research and industrial applications. Its interactions with enzymes and influence on cellular processes underscore its potential as a versatile tool in biochemical studies. Ongoing research will likely continue to uncover new facets of its biological activity, further establishing its relevance in scientific inquiry.

Q & A

Q. What are common synthetic routes for preparing tert-butyl 2-(4-cyanophenoxy)propanoate, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves nucleophilic substitution or esterification. For example, tert-butyl esters are often prepared via coupling reactions using tert-butyl propiolate derivatives with phenolic nucleophiles. In a protocol analogous to -cyanophenol can react with tert-butyl 2-bromopropanoate in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous THF or DMF. Optimization includes:

- Temperature control : Slow addition of reagents at 0–5°C to minimize side reactions.

- Base selection : Use of NaH for deprotonation of phenolic hydroxyl groups, followed by nucleophilic attack on the ester .

- Purification : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product as a colorless oil .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Key analytical techniques include:

Q. What purification strategies are effective for this compound, particularly for removing unreacted starting materials?

Methodological Answer:

- Liquid-liquid extraction : Partition between dichloromethane and water to remove polar impurities (e.g., unreacted 4-cyanophenol) .

- Column chromatography : Use silica gel with a non-polar solvent system (e.g., hexane/ethyl acetate, 9:1 to 7:3) to separate the product from tert-butyl ester byproducts .

- Recrystallization : If crystalline, dissolve in minimal warm ethanol and cool to −20°C for slow crystallization .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-cyanophenoxy group influence the compound’s reactivity in further functionalization?

Methodological Answer: The 4-cyanophenoxy group introduces both steric bulk and electron-withdrawing effects:

- Steric hindrance : The tert-butyl ester and cyanophenyl group may slow nucleophilic attacks at the propanoate carbonyl.

- Electronic effects : The nitrile group activates the aromatic ring for electrophilic substitution (e.g., nitration), but deactivates it for SNAr reactions. Computational modeling (DFT) can predict reactive sites .

- Experimental validation : Perform kinetic studies using substrates with varying substituents (e.g., 4-chloro vs. 4-cyano) to compare reaction rates .

Q. What are the stability profiles of this compound under acidic or basic conditions, and how can degradation pathways be mitigated?

Methodological Answer:

- Acidic conditions : The tert-butyl ester is labile to strong acids (e.g., TFA), cleaving to form propanoic acid derivatives. Monitor via TLC (silica, ethyl acetate/hexane) .

- Basic conditions : Hydrolysis of the ester may occur at elevated temperatures. Stabilize by storing at −20°C in anhydrous solvents (e.g., THF) with molecular sieves .

- Degradation analysis : Use LC-MS to identify byproducts (e.g., 4-cyanophenol or propanoic acid) under accelerated stability testing (40°C/75% RH) .

Q. How can this compound serve as a precursor for synthesizing PEGylated or fluorinated derivatives?

Methodological Answer:

- PEGylation : React the hydroxyl group (if present in intermediates) with PEG linkers (e.g., tert-butyl-PEG₃-bromide) under Mitsunobu conditions (DIAD, PPh₃) .

- Fluorination : Use Balz-Schiemann reaction on the cyanophenyl group to replace nitrile with fluorine via diazonium intermediates .

- Characterization : Confirm linker integration via MALDI-TOF MS or ¹⁹F NMR for fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.